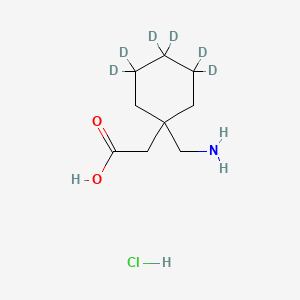
LasR-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LasR-IN-4 is a potent inhibitor of the LasR protein, which plays a crucial role in the quorum sensing system of Pseudomonas aeruginosa. This compound effectively inhibits the formation of biofilms, the production of pyocyanin, and the generation of rhamnolipids in Pseudomonas aeruginosa . These properties make this compound a valuable tool in the study of bacterial infections and biofilm-related diseases.
Preparation Methods
The synthesis of LasR-IN-4 involves multiple steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:
Formation of Benzimidazole Core: The reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Functionalization: Introduction of various functional groups to the benzimidazole core through substitution reactions.
Final Assembly: Coupling of the functionalized benzimidazole with other molecular fragments to form the final this compound compound
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
LasR-IN-4 undergoes several types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, affecting its biological activity.
Coupling Reactions: Used to attach different molecular fragments to the benzimidazole core, forming the final compound
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms, while coupling reactions can attach larger molecular fragments.
Scientific Research Applications
LasR-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of benzimidazole derivatives.
Biology: Investigates the role of quorum sensing in bacterial communication and biofilm formation.
Medicine: Explores potential therapeutic applications in treating bacterial infections and biofilm-related diseases.
Mechanism of Action
LasR-IN-4 exerts its effects by inhibiting the LasR protein, a key regulator in the quorum sensing system of Pseudomonas aeruginosa. By binding to LasR, this compound prevents the activation of genes involved in biofilm formation, pyocyanin production, and rhamnolipid generation. This disruption of quorum sensing pathways inhibits bacterial communication and reduces the virulence of Pseudomonas aeruginosa .
Comparison with Similar Compounds
LasR-IN-4 is unique in its potent inhibition of the LasR protein. Similar compounds include other benzimidazole derivatives and quorum sensing inhibitors, such as:
LasR-IN-1: Another potent LasR inhibitor with similar properties.
LasR-IN-2: A benzimidazole derivative with moderate LasR inhibition.
LasR-IN-3: A compound with weaker LasR inhibition but similar chemical structure
This compound stands out due to its high potency and effectiveness in inhibiting biofilm formation and virulence factor production in Pseudomonas aeruginosa.
Properties
Molecular Formula |
C18H20N4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)18-19-16-4-2-3-5-17(16)20-18/h2-9H,10-13H2,1H3,(H,19,20) |
InChI Key |
MTCZGPPSHVGCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12404425.png)
![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)

![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)

![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
